[1-[2-(2-Methylphenoxy)ethyl]-3-indolyl]-(4-methyl-1-piperazinyl)methanethione
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Overview
Description
[1-[2-(2-methylphenoxy)ethyl]-3-indolyl]-(4-methyl-1-piperazinyl)methanethione is a member of indoles.
Scientific Research Applications
Indolyl Thiazolyl Ketone Discovery in Myxobacterial Cultures
A study by Jansen et al. (2014) discovered Indothiazinone, an indolyl thiazolyl ketone, in cultures of a novel myxobacterial strain isolated from compost in Germany. This compound, alongside other indole derivatives, was identified for its antimicrobial properties, particularly against yeasts, filamentous fungi, and Gram-positive bacteria (Jansen et al., 2014).
Synthesis of Antibacterial Agents
Goueffon et al. (1981) synthesized 1,4-dihydro-1-ethyl-6-fluoro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline- 3-carboxylic acid, an antibacterial agent with potential for use in systemic infections (Goueffon et al., 1981).
Drug Impurity Profiling
Thomasberger et al. (1999) conducted a study on Ethyl-2-(4-[(5R)-3-[4-(methoxycarboxamidoiminomethyl)-phenyl]-2-oxo-5-oxazolidinylmethyl]-1-piperazinyl) acetate for impurity profiling in drug substances, indicating its relevance in pharmaceutical quality control (Thomasberger et al., 1999).
Electrochemical Synthesis of Indolyl Derivatives
Nematollahi et al. (2014) explored the electrochemical synthesis of 2-indolyl-5-arylsulfonyl-p-benzoquinone derivatives, contributing to the development of new methods in organic synthesis (Nematollahi et al., 2014).
Piperazinealkanol Ester Derivatives Research
Yamawaki et al. (1994) studied piperazinealkanol ester derivatives of indomethacin, highlighting their dual inhibitory activities against key enzymes, indicating potential therapeutic applications (Yamawaki et al., 1994).
Multi-residue Determination in Wastewater
Borova et al. (2015) developed an analytical methodology for the determination of psychoactive substances, including piperazines, in wastewater, contributing to environmental monitoring and public health research (Borova et al., 2015).
Pd(II)-Catalyzed Synthesis of Indolobenzothiazine
Ha et al. (2015) reported on the Pd(II)-catalyzed synthesis of indolobenzothiazine S,S-dioxides, offering insight into new synthetic routes in organic chemistry (Ha et al., 2015).
properties
Molecular Formula |
C23H27N3OS |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
[1-[2-(2-methylphenoxy)ethyl]indol-3-yl]-(4-methylpiperazin-1-yl)methanethione |
InChI |
InChI=1S/C23H27N3OS/c1-18-7-3-6-10-22(18)27-16-15-26-17-20(19-8-4-5-9-21(19)26)23(28)25-13-11-24(2)12-14-25/h3-10,17H,11-16H2,1-2H3 |
InChI Key |
VEJZRVBLKGZKPW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C(=S)N4CCN(CC4)C |
Canonical SMILES |
CC1=CC=CC=C1OCCN2C=C(C3=CC=CC=C32)C(=S)N4CCN(CC4)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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